IRAK-Inhibitor 1

Übersicht

Beschreibung

Interleukin-Rezeptor-assoziierter Kinase-Inhibitor 1 ist eine Verbindung, die auf die Familie der Interleukin-Rezeptor-assoziierten Kinasen abzielt, insbesondere auf die Interleukin-Rezeptor-assoziierte Kinase 1. Interleukin-Rezeptor-assoziierte Kinase-Proteine sind Serin/Threonin-Kinasen, die eine entscheidende Rolle in den Signalwegen von Interleukin-1 und Toll-like-Rezeptoren spielen, die für die angeborene Immunität und Entzündung unerlässlich sind . Die Hemmung der Interleukin-Rezeptor-assoziierten Kinase 1 hat potenzielle therapeutische Vorteile bei der Behandlung verschiedener entzündlicher Erkrankungen, Krebserkrankungen und Stoffwechselstörungen gezeigt .

Wissenschaftliche Forschungsanwendungen

Interleukin-Rezeptor-assoziierter Kinase-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung und Signalwege verwendet.

Wirkmechanismus

Interleukin-Rezeptor-assoziierter Kinase-Inhibitor 1 übt seine Wirkung aus, indem er an das aktive Zentrum der Interleukin-Rezeptor-assoziierten Kinase 1 bindet und so deren Phosphorylierung und die anschließende Aktivierung von nachgeschalteten Signalwegen verhindert . Diese Hemmung stört die Toll-like-Rezeptor- und Interleukin-1-Rezeptor-Signalisierung, was zu einer verringerten Produktion von proinflammatorischen Zytokinen und anderen Mediatoren führt . Zu den beteiligten molekularen Zielstrukturen gehören die Myeloid Differentiation Primary Response 88 (MyD88) und Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) Signalwege .

Wirkmechanismus

Target of Action

Interleukin-1 receptor-associated kinase inhibitor 1 primarily targets interleukin-1 receptor-associated kinases (IRAK1 and IRAK4), which are serine-threonine kinases involved in toll-like receptor and interleukin-1 signaling pathways . These kinases play key roles in regulating innate immunity and inflammation .

Mode of Action

Interleukin-1 receptor-associated kinase inhibitor 1 interacts with its targets, IRAK1 and IRAK4, to inhibit their function. The inhibition of IRAK4 results in a compensatory increase in IRAK1 protein and activation . This suggests that high potency antagonism of both kinases will be required for optimal inhibition of NF-κB-mediated transcriptional responses in disease-propagating cells .

Biochemical Pathways

IRAK1 and IRAK4 lie downstream of multiple receptors that stimulate the canonical NF-κB signaling pathway upstream of TRAF6 via the myddosome complex . Overactivity of the NF-κB signaling pathway has been implicated in both neoplastic disorders, and metabolic, cardiovascular, and inflammatory diseases . IRAK1 and IRAK4 preserve the undifferentiated state of cells by coordinating a network of pathways, including those converging on the PRC2 complex and JAK-STAT signaling .

Pharmacokinetics

Interleukin-1 receptor-associated kinase inhibitor 1 shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Food has no clinically meaningful impact on its exposure (AUC and Cmax) at the 50 mg dose . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

The inhibition of IRAK1 and IRAK4 results in a significant reduction of leukemic stem and progenitor cell function . In keeping with the downstream effects of IRAK1 inhibition, in a human primary mononuclear cellular system at clinically relevant concentrations, the inhibitor markedly reduced levels of the inflammatory cytokines sIL-17A, sIL-2, and sIL-6 and suppressed induced immunglobulin synthesis in normal human lymphocytes .

Action Environment

The efficacy of Interleukin-1 receptor-associated kinase inhibitor 1 can be influenced by various environmental factors. For instance, co-administration of omeprazole with the inhibitor reduced its exposure (AUC and Cmax) by 23% and 43%, respectively, at the 50 mg dose

Biochemische Analyse

Biochemical Properties

IRAK inhibitor 1 plays a crucial role in biochemical reactions by inhibiting the activity of IRAK4. IRAK4 is a serine-threonine kinase involved in toll-like receptor and interleukin-1 signaling pathways, which are essential for innate immunity and inflammation . By inhibiting IRAK4, IRAK inhibitor 1 disrupts the downstream signaling pathways that lead to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines . This inhibition is particularly significant in the context of diseases such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where overactivity of the NF-κB pathway is implicated .

Cellular Effects

IRAK inhibitor 1 has profound effects on various cell types and cellular processes. In human primary mononuclear cells, it significantly reduces the levels of inflammatory cytokines such as interleukin-17A, interleukin-2, and interleukin-6 . Additionally, it suppresses induced immunoglobulin synthesis in normal human lymphocytes . In AML cells, IRAK inhibitor 1 inhibits leukemic progenitor cell function and reduces tumor burden . These effects are mediated through the inhibition of NF-κB activation and the subsequent suppression of pro-inflammatory and proliferative signals.

Molecular Mechanism

The molecular mechanism of IRAK inhibitor 1 involves the inhibition of IRAK4 kinase activity, which prevents the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which includes MyD88 and other IRAK family members . By blocking this complex, IRAK inhibitor 1 effectively halts the signaling cascade that leads to NF-κB activation and the expression of pro-inflammatory genes . Additionally, IRAK inhibitor 1 may also inhibit IRAK1, which can compensate for the loss of IRAK4 activity in certain contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IRAK inhibitor 1 can vary over time. Studies have shown that the compound is generally stable and maintains its inhibitory activity over extended periods . The long-term effects on cellular function can depend on the specific context and experimental conditions. For example, in AML cells, prolonged exposure to IRAK inhibitor 1 leads to sustained inhibition of NF-κB activation and reduced leukemic progenitor cell function . These effects are consistent with the compound’s role in disrupting pro-inflammatory signaling pathways.

Dosage Effects in Animal Models

The effects of IRAK inhibitor 1 in animal models vary with different dosages. At lower doses, the compound effectively inhibits IRAK4 activity and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions . For instance, in animal models of AML, higher doses of IRAK inhibitor 1 can lead to a more pronounced reduction in tumor burden but may also cause off-target effects and toxicity .

Metabolic Pathways

IRAK inhibitor 1 is involved in metabolic pathways related to the regulation of inflammation and immune responses. It interacts with enzymes and cofactors involved in the toll-like receptor and interleukin-1 signaling pathways . By inhibiting IRAK4, the compound affects the metabolic flux and levels of metabolites associated with these pathways . This can lead to changes in the production of pro-inflammatory cytokines and other signaling molecules.

Transport and Distribution

Within cells and tissues, IRAK inhibitor 1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and activity . For example, in AML cells, IRAK inhibitor 1 is distributed in a manner that allows it to effectively inhibit IRAK4 activity and suppress leukemic progenitor cell function .

Subcellular Localization

The subcellular localization of IRAK inhibitor 1 is crucial for its activity and function. Upon activation, IRAK4 is recruited to the plasma membrane, where it interacts with other signaling molecules . IRAK inhibitor 1 disrupts this localization by inhibiting IRAK4 activity, preventing its recruitment to the membrane and subsequent activation of downstream signaling pathways . This disruption is essential for the compound’s ability to inhibit NF-κB activation and reduce pro-inflammatory signaling.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese des Interleukin-Rezeptor-assoziierten Kinase-Inhibitors 1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Ein üblicher Syntheseweg umfasst die Herstellung von Benzimidazolderivaten, die dann funktionalisiert werden, um den gewünschten Inhibitor zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Interleukin-Rezeptor-assoziierten Kinase-Inhibitor 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der produzierten Verbindung sicherzustellen . Fortgeschrittene Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Produktionseffizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Interleukin-Rezeptor-assoziierter Kinase-Inhibitor 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, pH-Anpassungen und die Verwendung von Inertgasatmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Versionen des ursprünglichen Inhibitors mit verbesserten oder veränderten biologischen Aktivitäten. Diese Derivate werden oft auf ihre Wirksamkeit bei der Hemmung der Interleukin-Rezeptor-assoziierten Kinase 1 und anderer verwandter Kinasen getestet .

Vergleich Mit ähnlichen Verbindungen

Interleukin-Rezeptor-assoziierter Kinase-Inhibitor 1 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Interleukin-Rezeptor-assoziierte Kinase 4-Inhibitoren: Diese Inhibitoren zielen auf die Interleukin-Rezeptor-assoziierte Kinase 4 ab und haben bei der Behandlung ähnlicher Erkrankungen eine Wirksamkeit gezeigt, können jedoch unterschiedliche Selektivitäts- und Potenzprofile aufweisen.

Duale Interleukin-Rezeptor-assoziierte Kinase 1/4-Inhibitoren: Verbindungen, die sowohl die Interleukin-Rezeptor-assoziierte Kinase 1 als auch die Interleukin-Rezeptor-assoziierte Kinase 4 hemmen, bieten eine breitere Hemmung der Signalwege.

Die Einzigartigkeit von Interleukin-Rezeptor-assoziiertem Kinase-Inhibitor 1 liegt in seiner Selektivität für Interleukin-Rezeptor-assoziierte Kinase 1, was ihn zu einem wertvollen Werkzeug für die Untersuchung spezifischer Signalwege und die Entwicklung gezielter Therapien macht .

Eigenschaften

IUPAC Name |

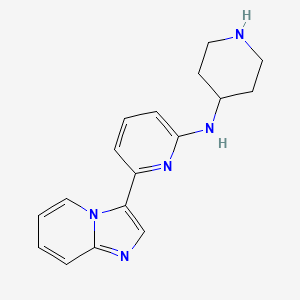

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUPQNBDBTPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659159 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042224-63-4 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)